![molecular formula C5H3BrN2O2 B1292487 4-Bromo-2-nitropyridine CAS No. 909712-10-3](/img/structure/B1292487.png)
4-Bromo-2-nitropyridine
Overview
Description
4-Bromo-2-nitropyridine is a chemical compound with the CAS Number: 909712-10-3 . It has a molecular weight of 203 and its molecular formula is C5H3BrN2O2 . It is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 4-nitropyridine, a key intermediate in medicinal products, can be achieved from pyridine N-oxide in a two-step approach . Pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . Another method involves a one-step reaction process where 2-bromopyridine reacts with Glacial acetic acid, acetic anhydride, hydrogen peroxide, vitriol oil, MALEIC ANHYDRIDE, and sodium pyrosulfate .Molecular Structure Analysis
The InChI code for 4-Bromo-2-nitropyridine is 1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H . The exact mass of the compound is 201.937775 .Chemical Reactions Analysis
4-Bromo-2-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . A second substitution takes place at the position ortho to the carbon carrying the acetamido group .Physical And Chemical Properties Analysis
4-Bromo-2-nitropyridine is a solid with a density of 1.8±0.1 g/cm3 . The boiling point is 305.1±22.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Nitropyridines
4-Bromo-2-nitropyridine is used in the synthesis of nitropyridines . Nitropyridines are a class of organic compounds that have been used in various chemical reactions due to their unique properties .
Production of N-Nitropyridinium Ion
When 4-Bromo-2-nitropyridine is reacted with N2O5 in an organic solvent, it produces the N-nitropyridinium ion . This ion is a key intermediate in many chemical reactions .
Synthesis of Imidazo[4,5-c]pyridines
4-Bromo-2-nitropyridine can be used to synthesize imidazo[4,5-c]pyridines from 4-aminopyridine . These compounds have been studied for their potential use in medicinal chemistry .
Production of 5-Nitropyridine-2-Sulfonic Acid
4-Bromo-2-nitropyridine can be used to produce 5-nitropyridine-2-sulfonic acid in a two-step reaction . This compound is a precursor to a series of 2-substituted-5-nitro-pyridines .
Vicarious Substitution Method
4-Bromo-2-nitropyridine can be substituted with ammonia and amines by the vicarious substitution method . This method has been used to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Oxidative Substitution Method
4-Bromo-2-nitropyridine can also be substituted with ammonia and amines by the oxidative substitution method . This method also results in high regioselectivities and yields to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Mechanism of Action
Safety and Hazards
Future Directions
4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
properties
IUPAC Name |
4-bromo-2-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVCQPYYTSNQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitropyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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